molecular formula C16H18N4O4S B7534341 N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

カタログ番号 B7534341
分子量: 362.4 g/mol
InChIキー: LNKXMGZISKGARP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

作用機序

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide selectively inhibits Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. BCR signaling is critical for the survival and proliferation of B-cell malignancies, and BTK inhibition has emerged as a promising therapeutic strategy for the treatment of these diseases. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has shown superior potency and selectivity for BTK inhibition compared to other BTK inhibitors.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to induce apoptosis (programmed cell death) and inhibit proliferation of B-cell malignancies. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also been shown to inhibit BCR signaling, as evidenced by the reduction in downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and extracellular signal-regulated kinase (ERK). N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also been shown to inhibit tumor growth in xenograft models of B-cell malignancies.

実験室実験の利点と制限

One of the advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is its selectivity for BTK inhibition, which reduces the potential for off-target effects. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also shown favorable pharmacokinetic properties, including good oral bioavailability and long half-life. However, N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

将来の方向性

For N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide research include clinical trials to evaluate its safety and efficacy in humans. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide may also be tested in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted therapies. The development of biomarkers to predict response to N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide may also be explored. Additionally, the potential for N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide to be used in other diseases beyond B-cell malignancies may be investigated.
Conclusion:
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is a promising BTK inhibitor that has shown potent anti-tumor activity in preclinical studies of B-cell malignancies. Its selectivity for BTK inhibition and favorable pharmacokinetic properties make it an attractive candidate for further development. However, clinical trials are needed to determine its safety and efficacy in humans, and further research is needed to explore its potential in combination with other therapies and in other diseases.

合成法

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide involves the condensation of 2-aminopyrimidine and 2-hydroxybenzaldehyde, followed by the reaction with tert-butyl isocyanide and sulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide.

科学的研究の応用

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also been shown to have a favorable safety profile in preclinical studies.

特性

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-16(2,3)14-17-8-10(9-18-14)19-25(22,23)11-5-6-12-13(7-11)24-15(21)20(12)4/h5-9,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXMGZISKGARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。